molecular formula C24H32N2O6 B4003121 1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid

1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid

Cat. No.: B4003121
M. Wt: 444.5 g/mol
InChI Key: IVGXIUIFNVRJOG-UHFFFAOYSA-N
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Description

1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid is a useful research compound. Its molecular formula is C24H32N2O6 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine oxalate is 444.22603674 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Antagonist Development

1-Benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine derivatives have been explored for their potential as serotonin antagonists. For example, analogues of 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine exhibit high affinity for 5-HT1A sites, with modifications leading to improved selectivity and affinity. This highlights their potential in developing more selective agents for serotonin-related disorders (Raghupathi et al., 1991).

Enantiopure Compound Synthesis

The synthesis of enantiopure 1-benzyl-2,3-disubstituted piperazines from enantiopure p-toluenesulfinimines shows the versatility of these compounds in producing enantiopure derivatives. These processes highlight the compounds' utility in synthesizing substances with specific chiral configurations, which is crucial for the development of drugs with targeted therapeutic effects and reduced side effects (Viso et al., 2002).

Therapeutic Potential in Neurological Disorders

Research into 1-benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine derivatives also extends to their potential therapeutic applications in neurological disorders. Compounds with modifications on the piperazine ring have shown to possess high affinity and selectivity towards dopamine D(3) receptors, indicating their potential utility in developing treatments for disorders such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Properties

IUPAC Name

1-benzyl-4-[4-(2-methoxyphenoxy)butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-25-21-11-5-6-12-22(21)26-18-8-7-13-23-14-16-24(17-15-23)19-20-9-3-2-4-10-20;3-1(4)2(5)6/h2-6,9-12H,7-8,13-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGXIUIFNVRJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2CCN(CC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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